8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a dioxaborolane group
Preparation Methods
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile typically involves the borylation of a naphthonitrile precursor. The reaction conditions often include the use of a palladium catalyst and pinacolborane as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include substituted naphthalenes and boronic acid derivatives .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of advanced materials, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile involves its ability to form stable boron-carbon bonds. The dioxaborolane group acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar compounds to 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
Bis(pinacolato)diboron: Another boron source used in cross-coupling reactions.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
What sets this compound apart is its naphthonitrile core, which provides additional functionality and potential for further derivatization .
Properties
Molecular Formula |
C17H18BNO2 |
---|---|
Molecular Weight |
279.1 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-8-12-7-5-9-13(11-19)15(12)14/h5-10H,1-4H3 |
InChI Key |
GBPHSBWZQRCGAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#N |
Origin of Product |
United States |
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